Delta8-THC-d9 -

Delta8-THC-d9

Catalog Number: EVT-1470108
CAS Number:
Molecular Formula: C21H30O2
Molecular Weight: 323.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delta-8-THC is a naturally occurring cannabinoid found in the Cannabis sativa plant, albeit in much lower concentrations than Delta-9-Tetrahydrocannabinol (Delta-9-THC) [, ]. It belongs to the class of phytocannabinoids, which are plant-derived compounds that interact with the endocannabinoid system in mammals [, , ].

Delta-8-THC's structural similarity to Delta-9-THC, the primary psychoactive component of cannabis, makes it of interest in scientific research for understanding the endocannabinoid system and exploring potential therapeutic applications [, , , ]. Its lower psychotropic potency compared to Delta-9-THC [, , , ] makes it particularly appealing for investigating potential therapeutic uses without the pronounced psychoactive effects.

Delta9-Tetrahydrocannabinol (D9-THC)

Compound Description: Delta9-Tetrahydrocannabinol (D9-THC) is the primary psychoactive compound found in Cannabis sativa. [] It is a potent agonist of the cannabinoid receptors CB1 and CB2. [] D9-THC exhibits a wide range of pharmacological effects, including euphoria, relaxation, altered sensory perception, and impaired memory. []

Relevance: Delta9-Tetrahydrocannabinol (D9-THC) is a structural isomer of Delta8-Tetrahydrocannabinol-d9, differing only in the position of a double bond within the molecule. [, , ] The two compounds share a similar chemical structure and exhibit overlapping pharmacological effects, making D9-THC a closely related compound. [, , ]

Cannabidiol (CBD)

Compound Description: Cannabidiol (CBD) is a non-psychoactive phytocannabinoid found in Cannabis sativa. [, , ] It has negligible affinity for cannabinoid receptors CB1 and CB2, suggesting its mechanism of action may involve modulation of other biological targets. [, , ] CBD exhibits therapeutic potential in various conditions, including epilepsy, anxiety, and inflammation. [, ]

Relevance: While not directly derived from Delta8-Tetrahydrocannabinol-d9, Cannabidiol (CBD) is found alongside Delta8-THC and Delta9-THC in Cannabis sativa. [, ] These compounds belong to the same class of phytocannabinoids and are often studied together due to their potential synergistic effects. [, ]

Cannabinol (CBN)

Compound Description: Cannabinol (CBN) is a mildly psychoactive cannabinoid found in Cannabis sativa, often as a degradation product of Delta9-Tetrahydrocannabinol (D9-THC). [, ] It exhibits lower affinity for cannabinoid receptors compared to D9-THC and possesses weaker psychoactive effects. [, ]

Relevance: Cannabinol (CBN), similar to Delta8-Tetrahydrocannabinol-d9, exhibits cannabinoid-like effects, albeit with lower potency compared to Delta9-THC. [, ] The presence of CBN in studies investigating Delta8-THC and Delta9-THC highlights its relevance as a related compound found within the same plant source. [, ]

11-nor-Delta8-Tetrahydrocannabinol-9-carboxylic Acid (11-nor-delta8-THC-9-COOH)

Compound Description: 11-nor-Delta8-Tetrahydrocannabinol-9-carboxylic Acid (11-nor-delta8-THC-9-COOH) is a metabolite of Delta8-Tetrahydrocannabinol. [] It is formed in the body through the metabolic breakdown of Delta8-THC. []

Relevance: As a direct metabolite of Delta8-Tetrahydrocannabinol-d9, 11-nor-Delta8-Tetrahydrocannabinol-9-carboxylic Acid is structurally related and represents a breakdown product of the parent compound. [] Studying this metabolite is essential to understand the pharmacokinetics and pharmacodynamics of Delta8-Tetrahydrocannabinol-d9 within the body. []

1',1'-Dimethylheptyl-Delta8-Tetrahydrocannabinol-11-oic Acid (CT3)

Compound Description: 1',1'-Dimethylheptyl-Delta8-Tetrahydrocannabinol-11-oic Acid (CT3) is a synthetic analog of Delta8-THC belonging to the group of THC acids. [] It has shown analgesic properties in animal models, such as the mouse hot plate assay and the mouse p-phenylquinone writhing test. []

Relevance: 1',1'-Dimethylheptyl-Delta8-Tetrahydrocannabinol-11-oic Acid (CT3) shares a significant portion of its core structure with Delta8-Tetrahydrocannabinol-d9, indicating a close structural relationship. [] The differences in side chain modifications contribute to the distinct pharmacological profiles of these compounds. []

Overview

Delta-8-tetrahydrocannabinol-delta-9 (Delta8-THC-d9) is a cannabinoid derived from the cannabis plant, specifically an isomer of delta-9-tetrahydrocannabinol (Delta9-THC). It has gained attention for its psychoactive properties, which are reported to be less intense than those of Delta9-THC, making it appealing for various therapeutic applications. Delta8-THC-d9 is primarily sourced from cannabidiol (CBD), a non-psychoactive compound prevalent in hemp and cannabis.

Source

Delta8-THC-d9 is synthesized from CBD, which can be extracted from hemp plants. The conversion process typically involves chemical reactions that rearrange the molecular structure of CBD to produce Delta8-THC-d9 and Delta9-THC. This synthesis can occur through various methods, including acid-catalyzed reactions and distillation techniques.

Classification

Delta8-THC-d9 is classified as a phytocannabinoid, a category that includes naturally occurring compounds in cannabis that interact with the endocannabinoid system in humans. It is structurally similar to Delta9-THC but differs in the placement of a double bond in its molecular structure.

Synthesis Analysis

Methods

The synthesis of Delta8-THC-d9 from CBD can be achieved through several methods:

  1. Acid-Catalyzed Isomerization: This involves heating CBD in the presence of an acid catalyst, such as hydrochloric acid or boron trifluoride, under controlled conditions to facilitate the rearrangement into Delta8-THC-d9. The reaction typically requires specific temperatures and times to optimize yield and selectivity .
  2. Continuous Flow Synthesis: Recent advancements have introduced continuous-flow protocols that allow for the selective synthesis of Delta8-THC-d9 and Delta9-THC from CBD with high yields and reduced reaction times. This method enhances control over reaction parameters, leading to improved product purity .
  3. Spinning Band Distillation: This technique utilizes a distillation apparatus combined with acidic alumina silicate as a catalyst to convert Delta9-THC into Delta8-THC. The process involves heating the cannabis oil and collecting the distillate containing the desired cannabinoid .

Technical Details

The synthesis often requires precise temperature control, typically ranging from 15 °C to 85 °C, depending on the method used. The reaction environment must be inert to prevent oxidation or degradation of cannabinoids . Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor product composition during synthesis .

Molecular Structure Analysis

Structure

Delta8 THC d9  1S 3S 3 1 2 Dimethylcyclobutyl 1 4 hydroxyphenyl 1 pentene\text{Delta8 THC d9 }\quad \text{ 1S 3S 3 1 2 Dimethylcyclobutyl 1 4 hydroxyphenyl 1 pentene}

This structural variation contributes to its unique pharmacological profile.

Data

The melting point of Delta8-THC-d9 is reported around 90 °C, with a boiling point near 150 °C under standard atmospheric pressure. Its solubility characteristics indicate it is soluble in organic solvents like ethanol and hexane but poorly soluble in water.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in synthesizing Delta8-THC-d9 from CBD is an acid-catalyzed isomerization. The reaction mechanism includes:

  1. Protonation of CBD: The acid catalyst protonates the hydroxyl group on CBD.
  2. Rearrangement: A shift occurs leading to the formation of an intermediate that rearranges into Delta8-THC-d9.
  3. Deprotonation: The final product is formed after deprotonation and loss of water .

Technical Details

The efficiency of this conversion depends on various factors including acid concentration, temperature, and reaction time. Continuous monitoring via analytical techniques ensures optimal conditions are maintained throughout the process.

Mechanism of Action

Process

Delta8-THC-d9 interacts with the endocannabinoid system by binding primarily to cannabinoid receptors CB1 and CB2 located throughout the body. This interaction modulates neurotransmitter release, influencing pain perception, mood regulation, and appetite stimulation.

Data

Research indicates that Delta8-THC-d9 exhibits approximately 50% potency compared to Delta9-THC in binding affinity for CB1 receptors, suggesting a milder psychoactive effect . Its pharmacokinetics include rapid absorption and metabolism, with effects lasting several hours post-consumption.

Physical and Chemical Properties Analysis

Physical Properties

Delta8-THC-d9 appears as a clear oil or viscous liquid at room temperature. Its color can vary based on purity levels and extraction methods used.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 314.46 g/mol
  • Density: Approximately 0.95 g/cm³
  • Refractive Index: Varies based on concentration but typically around 1.5 for pure compounds.

Analyses show that Delta8-THC-d9 is stable under normal conditions but may degrade when exposed to excessive heat or light over extended periods .

Applications

Scientific Uses

Delta8-THC-d9 has garnered interest for its potential therapeutic applications due to its lower psychoactivity compared to Delta9-THC. Research suggests it may help alleviate anxiety, nausea, and pain without inducing significant psychoactive effects. Its unique properties make it a candidate for further studies in medical applications such as:

  1. Appetite Stimulation: Similar to other cannabinoids.
  2. Anti-Nausea Treatments: Particularly beneficial for patients undergoing chemotherapy.
  3. Neuroprotective Effects: Preliminary studies indicate potential benefits for neurodegenerative conditions.
Introduction to Cannabinoid Isomerism

Cannabinoid isomers like Δ8-THC and Δ9-THC share identical molecular formulas (C₂₁H₃₀O₂) but differ in atomic arrangements, leading to distinct biochemical properties. These structural variations influence receptor binding affinity, metabolic pathways, and psychoactive potency. Understanding isomerism is critical for evaluating the pharmacological and legal distinctions between these compounds, especially given their divergent regulatory statuses since the 2018 Farm Bill.

Historical Context of Δ8-THC and Δ9-THC Discovery

The isolation and synthesis of THC isomers span several decades:

  • 1941: Roger Adams first synthesized Δ8-THC via partial hydrogenation of cannabidiol (CBD), though structural confirmation remained incomplete [4] [10].
  • 1964: Raphael Mechoulam identified Δ9-THC as cannabis’s primary psychoactive component, revolutionizing cannabinoid pharmacology [4] [9].
  • 1966: Richard Hively isolated Δ8-THC from Cannabis sativa, confirming its natural occurrence but at low concentrations (<0.1%) [4] [10].

Table 1: Key Milestones in THC Isomer Research

YearEventResearcherSignificance
1941Partial Δ8-THC synthesisRoger AdamsFirst chemical isolation
1964Δ9-THC structural elucidationRaphael MechoulamIdentified primary psychoactive cannabinoid
1966Natural Δ8-THC isolationHively et al.Confirmed presence in cannabis
1995Δ8-THC antiemetic studyAbrahamov et al.Demonstrated efficacy in pediatric chemotherapy

Early pharmacological studies revealed Δ8-THC’s reduced psychotropic potency (50-75% of Δ9-THC) and superior chemical stability [4] [7]. Its resistance to oxidation allowed archaeological detection in 4th-century Jerusalem tomb residues [4].

Structural Definitions: Δ8-THC vs. Δ9-THC Isomerism

Chemical and Stereochemical Properties

Both isomers feature:

  • Core structure: A dibenzopyran ring with pentyl side chain.
  • Double-bond position:
  • Δ9-THC: Double bond between C9-C10 (carbon chain positions)
  • Δ8-THC: Double bond between C8-C9 [1] [4] [9]
  • Stereochemistry: Identical stereoconfiguration at C6a and C10a (6aR, 10aR) [5].

Table 2: Structural and Pharmacological Comparisons

PropertyΔ9-THCΔ8-THCScientific Implication
Double-bond positionC9-C10C8-C9Alters molecular geometry & receptor fit
CB1 affinity (Ki)40.7 nM44 nMLower binding efficiency for Δ8-THC [5]
Psychoactive potency100% (reference)30-75%Reduced psychotropic effects [7]
StabilityOxidizes to CBN rapidlyResists oxidationLonger shelf life for Δ8-THC [4]

Synthesis Pathways

  • Natural occurrence: Δ9-THC dominates fresh cannabis (10-25% dry weight), while Δ8-THC forms gradually via Δ9-THC isomerization [5].
  • Industrial production: Δ8-THC is semisynthesized from hemp-derived CBD using acid catalysts (e.g., p-toluenesulfonic acid). This process generates impurities like Δ10-THC and oligomeric byproducts [4] [8].

Emergence of Δ8-THC in Post-2018 Farm Bill Legislation

Regulatory Loopholes

The Agriculture Improvement Act of 2018 ("Farm Bill") redefined hemp as cannabis containing ≤0.3% Δ9-THC by dry weight. Crucially, it did not address other THC isomers, creating a legal gray area [3] [6]:

  • DEA clarification (2021): Hemp-derived cannabinoids (including Δ8-THC) are uncontrolled under the CSA if Δ9-THC ≤0.3% [3].
  • Ninth Circuit ruling (2022): Confirmed Δ8-THC’s legality when hemp-derived [3].

State-Level Fragmentation

As of 2025, regulatory approaches vary:

  • Prohibition: 15 states ban Δ8-THC (e.g., Alaska, Colorado) [8].
  • Regulated markets: States like Michigan and Oregon permit Δ8-THC under cannabis control frameworks [4] [8].
  • Unrestricted sales: Most states allow untested Δ8-THC products in retail channels (gas stations, online) [1] [8].

FDA Stance and Challenges

The FDA asserts jurisdiction over Δ8-THC under the FD&C Act but faces regulatory gaps:

  • Unapproved additives: Δ8-THC is prohibited in foods/supplements due to drug preclusion (Epidiolex approval) [6].
  • Contamination risks: Non-GMP synthesis may introduce solvents or heavy metals [1] [8].
  • Enforcement limitations: FDA issues warnings but cannot mandate recalls without congressional action [1] [6].

Properties

Product Name

Delta8-THC-d9

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H30O2

Molecular Weight

323.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17-/m1/s1/i1D3,5D2,6D2,7D2

InChI Key

HCAWPGARWVBULJ-OGIBJJSFSA-N

SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Synonyms

Δ8-Tetrahydrocannabinol-d9

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.